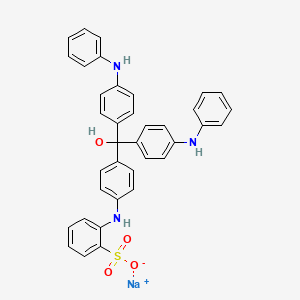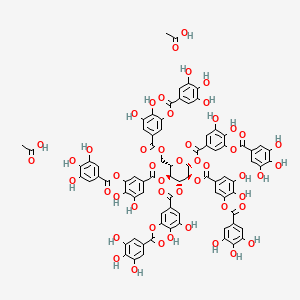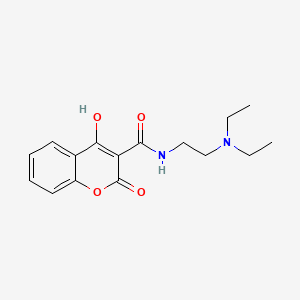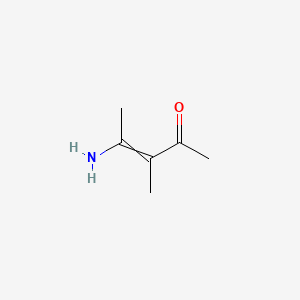
Neodymium(III) nitrate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium(III) nitrate hydrate is a chemical compound with the formula Nd(NO₃)₃·xH₂O. It is a highly water-soluble crystalline neodymium source commonly used in various scientific and industrial applications. Neodymium is a rare earth element, and its compounds are known for their unique optical and magnetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium(III) nitrate hydrate can be synthesized by dissolving neodymium oxide (Nd₂O₃) in nitric acid (HNO₃). The reaction is typically carried out under controlled conditions to ensure complete dissolution and formation of the desired hydrate. The general reaction is as follows: [ \text{Nd}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Nd(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting neodymium oxide with nitric acid in large-scale reactors. The resulting solution is then evaporated to obtain the crystalline hydrate form. The process involves careful control of temperature and concentration to achieve high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can be reduced to neodymium(II) compounds under specific conditions.
Substitution: The nitrate ions in this compound can be substituted with other anions in various chemical reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium hydroxide (NaOH) or ammonium sulfate ((NH₄)₂SO₄).
Major Products Formed:
Oxidation: Neodymium oxide (Nd₂O₃) and other higher oxidation state compounds.
Reduction: Neodymium(II) compounds.
Substitution: Various neodymium salts depending on the substituting anion.
Scientific Research Applications
Neodymium(III) nitrate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of neodymium-based catalysts and materials.
Medicine: Investigated for its potential antibacterial and antioxidant activities.
Mechanism of Action
The mechanism of action of neodymium(III) nitrate hydrate involves its ability to act as a source of neodymium ions (Nd³⁺) in various chemical reactions. These ions can interact with other molecules and ions, facilitating a range of chemical processes. In catalytic applications, neodymium ions can coordinate with reactants, lowering the activation energy and increasing the reaction rate.
Comparison with Similar Compounds
Neodymium(III) nitrate hydrate can be compared with other neodymium compounds such as neodymium(III) chloride, neodymium(III) sulfate, and neodymium(III) acetate . While all these compounds contain neodymium in the +3 oxidation state, they differ in their anions and hydration states, which influence their solubility, reactivity, and applications. For example:
Neodymium(III) chloride: More commonly used in organic synthesis and as a catalyst.
Neodymium(III) sulfate: Often used in the preparation of other neodymium compounds.
Neodymium(III) acetate: Utilized in various coordination chemistry applications.
This compound is unique due to its high solubility in water and its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
neodymium(3+);trinitrate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.Nd.H2O/c3*2-1(3)4;;/h;;;;1H2/q3*-1;+3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIAUVGSMHERLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Nd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N3NdO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746556 |
Source


|
| Record name | Neodymium nitrate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13746-96-8 |
Source


|
| Record name | Neodymium nitrate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neodymium(III) nitrate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6,11,14,15-Tetrahydroxy-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide](/img/structure/B576400.png)





![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl fluoride](/img/structure/B576410.png)

